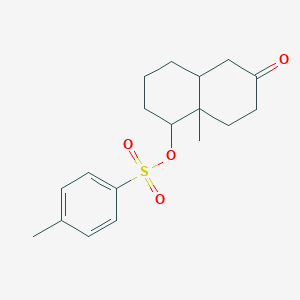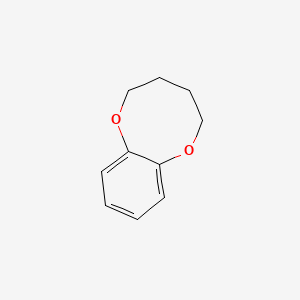
2,3,4,5-Tetrahydro-1,6-benzodioxocin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4,5-Tetrahydro-1,6-benzodioxocin is an organic compound with the molecular formula C10H12O2 and a molecular weight of 164.2 g/mol It is a bicyclic ether, specifically a benzodioxocin, which consists of a benzene ring fused with a dioxocin ring
Méthodes De Préparation
The synthesis of 2,3,4,5-Tetrahydro-1,6-benzodioxocin can be achieved through several synthetic routes. One common method involves the cyclization of catechol with 1,4-dibromobutane under basic conditions . The reaction typically proceeds as follows:
Cyclization Reaction: Catechol reacts with 1,4-dibromobutane in the presence of a base such as potassium carbonate (K2CO3) to form this compound.
Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures (around 100-120°C) to facilitate the cyclization process.
Analyse Des Réactions Chimiques
2,3,4,5-Tetrahydro-1,6-benzodioxocin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzene ring, where halogenation or nitration can be achieved using reagents like bromine (Br2) or nitric acid (HNO3).
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2,3,4,5-Tetrahydro-1,6-benzodioxocin has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Industry: It may be used in the development of new materials with specific properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 2,3,4,5-Tetrahydro-1,6-benzodioxocin is not fully understood. studies have shown that it can interfere with the crystallization process of cellulose in certain bacteria . This interference leads to enhanced production of cellulose II, which is evidenced by changes in the crystallinity index of the produced cellulose. The compound exerts its effects extracellularly, suggesting that it interacts with pre-cellulosic aggregates to inhibit their crystallization.
Comparaison Avec Des Composés Similaires
2,3,4,5-Tetrahydro-1,6-benzodioxocin can be compared with other similar compounds, such as:
1,4-Benzodioxane: Another bicyclic ether with a similar structure but different ring fusion.
1,3-Benzodioxole: A compound with a benzene ring fused to a dioxole ring, differing in the number of oxygen atoms in the ring system.
1,2,3,4-Tetrahydroquinoline: A bicyclic compound with a nitrogen atom in the ring system, offering different chemical properties and reactivity.
Propriétés
Numéro CAS |
7124-91-6 |
|---|---|
Formule moléculaire |
C10H12O2 |
Poids moléculaire |
164.20 g/mol |
Nom IUPAC |
2,3,4,5-tetrahydro-1,6-benzodioxocine |
InChI |
InChI=1S/C10H12O2/c1-2-6-10-9(5-1)11-7-3-4-8-12-10/h1-2,5-6H,3-4,7-8H2 |
Clé InChI |
VVKQAGZCZXGKQI-UHFFFAOYSA-N |
SMILES canonique |
C1CCOC2=CC=CC=C2OC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-{1-[2-(3-Methylbutanoyl)hydrazinylidene]ethyl}phenyl)cyclopropanecarboxamide](/img/structure/B14729560.png)
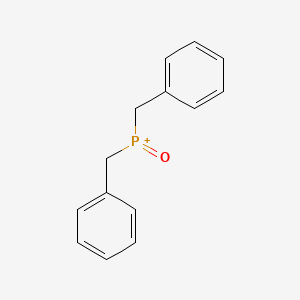

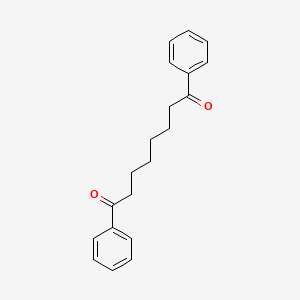
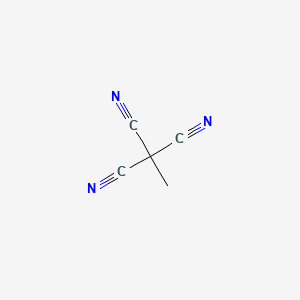

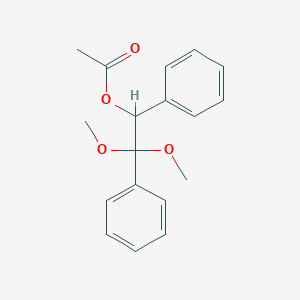
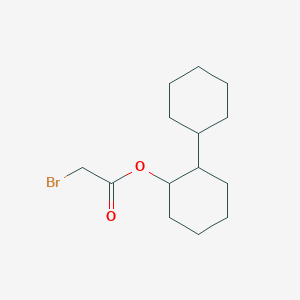
![2,6-Bis[(dimethylamino)methyl]-4-(2,4,4-trimethylpentan-2-yl)phenol](/img/structure/B14729607.png)
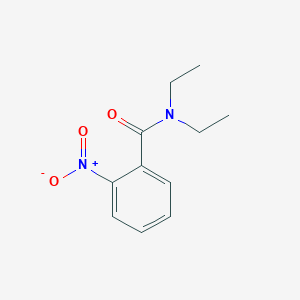

![4-[2-Oxo-2-(2-oxocyclohexyl)ethyl]piperidine-2,6-dione](/img/structure/B14729624.png)

